molecular formula C19H18N4O3S2 B2982864 N-(5-{[(benzylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide CAS No. 868973-29-9

N-(5-{[(benzylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide

Cat. No.: B2982864
CAS No.: 868973-29-9
M. Wt: 414.5
InChI Key: HGMPUIGDSOCFEW-UHFFFAOYSA-N
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Description

N-(5-{[(benzylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide is a complex organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-{[(benzylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide typically involves multiple steps. One common route includes the reaction of 2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 5-amino-1,3,4-thiadiazole-2-thiol to form the thiadiazole derivative. The final step involves the reaction of this intermediate with benzyl isocyanate to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(5-{[(benzylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of N-(5-{[(benzylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide involves its interaction with specific molecular targets. For instance, it can inhibit the activity of enzymes like tyrosine kinases, which play a crucial role in cell signaling and cancer progression. The compound binds to the active site of the enzyme, preventing its phosphorylation and subsequent activation of downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    N-(5-{[(phenylmethyl)thio]-1,3,4-thiadiazol-2-yl}acetamide): Similar structure but different substituents.

    2-{[5-(2-Furyl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide: Contains a triazole ring instead of a benzamide group.

Uniqueness

N-(5-{[(benzylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its benzylcarbamoyl and methoxybenzamide moieties contribute to its potential as a versatile compound in medicinal chemistry .

Properties

IUPAC Name

N-[5-[2-(benzylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O3S2/c1-26-15-10-6-5-9-14(15)17(25)21-18-22-23-19(28-18)27-12-16(24)20-11-13-7-3-2-4-8-13/h2-10H,11-12H2,1H3,(H,20,24)(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGMPUIGDSOCFEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=NN=C(S2)SCC(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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